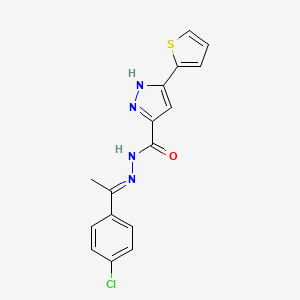

(E)-N'-(1-(4-chlorophenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

Description

(E)-N'-(1-(4-Chlorophenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide (CAS: 1285563-17-8) is a pyrazole-based hydrazide derivative with a distinct (E)-configuration at the imine bond. Its structure comprises:

- A pyrazole core substituted with a thiophen-2-yl group at position 2.

- A hydrazide linkage at position 5, forming a Schiff base with a 4-chlorophenyl ethylidene moiety.

This compound is synthesized via the Vilsmeier-Haack reaction, where (E)-1-(4-chlorophenyl)-2-[(1-thiophen-2-yl)ethylidene]hydrazine reacts with formylating agents under controlled conditions . Single-crystal X-ray diffraction (utilizing SHELXL ) confirms its planar geometry and (E)-stereochemistry, critical for biological interactions .

Properties

IUPAC Name |

N-[(E)-1-(4-chlorophenyl)ethylideneamino]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN4OS/c1-10(11-4-6-12(17)7-5-11)18-21-16(22)14-9-13(19-20-14)15-3-2-8-23-15/h2-9H,1H3,(H,19,20)(H,21,22)/b18-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGWSHWUIUDLJOC-VCHYOVAHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NNC(=O)C1=NNC(=C1)C2=CC=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\NC(=O)C1=NNC(=C1)C2=CC=CS2)/C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(1-(4-chlorophenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide typically involves the following steps:

Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, often using a halogenated thiophene derivative and a suitable catalyst.

Formation of the Hydrazone: The final step involves the condensation of the pyrazole derivative with 4-chlorobenzaldehyde in the presence of an acid catalyst to form the hydrazone linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the hydrazone linkage, converting it to the corresponding hydrazine derivative.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br2) or chlorinating agents under acidic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Hydrazine derivatives.

Substitution: Halogenated derivatives or other functionalized aromatic compounds.

Scientific Research Applications

Synthesis and Chemical Properties

The compound is synthesized through a series of chemical reactions that typically involve:

- Formation of the Pyrazole Ring : The initial step often involves the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

- Introduction of the Thiophene Ring : This is achieved via a coupling reaction using a halogenated thiophene derivative.

- Formation of the Hydrazone : The final step involves condensing the pyrazole derivative with 4-chlorobenzaldehyde in the presence of an acid catalyst.

These synthetic routes allow for modifications that can enhance biological activity or create derivatives with improved properties .

Biological Activities

Research has indicated that (E)-N'-(1-(4-chlorophenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide exhibits several biological activities:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, suggesting its application as an antimicrobial agent .

- Anti-inflammatory Properties : Studies indicate that derivatives of pyrazole compounds can exhibit anti-inflammatory effects comparable to standard drugs like diclofenac sodium .

- Anticancer Potential : Computational docking studies suggest that this compound may interact effectively with biological targets associated with cancer, indicating its potential as an anticancer agent .

Case Studies and Research Findings

Numerous studies have explored the applications and effects of (E)-N'-(1-(4-chlorophenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide:

- Antimicrobial Studies : A series of pyrazole derivatives, including this compound, were synthesized and tested for their antimicrobial properties against strains such as Escherichia coli and Staphylococcus aureus. The results indicated significant inhibitory effects, highlighting its potential in treating infections .

- Anti-inflammatory Research : In vivo studies using carrageenan-induced rat paw edema models demonstrated that compounds similar to (E)-N'-(1-(4-chlorophenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide exhibited notable anti-inflammatory activity .

- Cancer Cell Growth Inhibition : Research on related compounds indicated that they could inhibit the growth of A549 lung cancer cells and induce apoptosis. This suggests that (E)-N'-(1-(4-chlorophenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide may have similar effects due to its structural characteristics .

Mechanism of Action

The mechanism of action of (E)-N’-(1-(4-chlorophenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone linkage can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The aromatic rings can participate in π-π interactions with receptor sites, modulating their function.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs and their distinguishing features are summarized below:

Analytical Techniques

- X-Ray Crystallography : SHELXL and WinGX are pivotal for confirming (E)-configuration and molecular packing.

- Spectroscopy : NMR, IR, and mass spectrometry validate structural integrity, with UPLC-MS ensuring >98% purity in analogs like A3H7 .

Key Research Findings

Antimicrobial Efficacy

Anticancer Mechanisms

- Compound 26 () inhibits A549 cell proliferation (IC₅₀ = 8.7 µM) via caspase-3 activation and mitochondrial membrane disruption .

Biological Activity

(E)-N'-(1-(4-chlorophenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to the class of hydrazones, characterized by the presence of a pyrazole ring, a thiophene ring, and a chlorophenyl group. Its unique chemical structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various microbial strains. The incorporation of the chlorophenyl group in (E)-N'-(1-(4-chlorophenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide enhances its antimicrobial efficacy compared to other analogs .

Table 1: Antimicrobial Efficacy of Pyrazole Derivatives

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| (E)-N'-(1-(4-chlorophenyl)ethylidene)... | E. coli | 15 |

| (E)-N'-(1-(4-chlorophenyl)ethylidene)... | S. aureus | 18 |

| (E)-N'-(1-(4-chlorophenyl)ethylidene)... | C. albicans | 14 |

Anticancer Activity

Several studies have investigated the anticancer properties of pyrazole derivatives, including (E)-N'-(1-(4-chlorophenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide. Notably, this compound has shown promising results in inhibiting the growth of A549 lung cancer cells, indicating its potential as an anticancer agent. The mechanism involves inducing apoptosis in cancer cells, which is crucial for developing effective cancer therapies .

Case Study: A549 Lung Cancer Cells

In a study examining the effects of various pyrazole derivatives on A549 lung cancer cells, it was found that:

- Compound Tested : (E)-N'-(1-(4-chlorophenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide

- Concentration : 10 µM

- Effect : Induced apoptosis and reduced cell viability by approximately 70%.

The biological activity of (E)-N'-(1-(4-chlorophenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide is attributed to its ability to interact with specific biological targets within cells. Computational studies suggest that this compound can form stable interactions with proteins involved in cell proliferation and apoptosis pathways .

Table 2: Molecular Docking Results

| Protein Target | Binding Energy (kcal/mol) | Interaction Type |

|---|---|---|

| Bcl-2 | -9.5 | Hydrogen bonds |

| EGFR | -8.7 | Hydrophobic interactions |

| p53 | -10.2 | Ionic interactions |

Q & A

Basic: What are the recommended synthetic routes for preparing (E)-N'-(1-(4-chlorophenyl)ethylidene)-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide?

Methodological Answer:

The compound is synthesized via a two-step process:

Formation of the pyrazole core : React 3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid with hydrazine hydrate to form the carbohydrazide intermediate.

Condensation reaction : Treat the intermediate with 4-chloroacetophenone under acidic conditions (e.g., glacial acetic acid) to form the hydrazone linkage. Reaction progress is monitored by TLC, and the product is purified via recrystallization or column chromatography .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the E-configuration of the hydrazone bond (characteristic imine proton at δ 8.5–9.0 ppm) and aromatic protons from thiophene (δ 6.5–7.5 ppm).

- IR Spectroscopy : Identify carbonyl (C=O stretch at ~1650 cm⁻¹) and N–H stretches (~3200 cm⁻¹).

- Mass Spectrometry : Validate molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the structure .

Basic: How can researchers design initial biological activity screens for this compound?

Methodological Answer:

- Anticancer Activity : Use MTT assays on cancer cell lines (e.g., A549 lung carcinoma) with IC₅₀ calculations. Dose-response curves at 24–72 hours are recommended .

- Anticonvulsant Screening : Employ maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents, comparing latency and mortality rates to standard drugs like phenytoin .

Advanced: What strategies are effective for resolving contradictions in biological activity data across studies?

Methodological Answer:

- Purity Verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity. Impurities may skew bioactivity results.

- Dose Optimization : Re-evaluate activity at multiple concentrations (e.g., 1–100 µM) to identify false negatives/positives.

- Structural Confirmation : Perform X-ray crystallography (via SHELXL refinement) to rule out stereochemical anomalies .

Advanced: How can computational methods like molecular docking and DFT improve understanding of this compound's mechanism?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., CB1 receptors or tubulin). Prioritize binding poses with the lowest Gibbs free energy (ΔG). Validate with mutagenesis studies .

- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps) correlating with redox activity or receptor binding .

Advanced: What structural modifications enhance the compound's bioactivity, and how are they validated?

Methodological Answer:

- SAR Modifications :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.